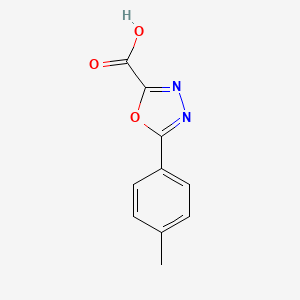
19-Hydroxycholesterol 3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Hydroxy Cholesteryl 3-Acetate is a derivative of cholesterol, characterized by the presence of a hydroxyl group at the 19th position and an acetate group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 19-Hydroxy Cholesteryl 3-Acetate involves the esterification of 19-hydroxy cholesterol with acetic anhydride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of 19-Hydroxy Cholesteryl 3-Acetate may involve similar esterification processes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .
Types of Reactions:
Oxidation: 19-Hydroxy Cholesteryl 3-Acetate can undergo oxidation reactions, where the hydroxyl group at the 19th position is oxidized to form a ketone.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group, yielding 19-hydroxy cholesterol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed:
Oxidation: 19-Keto Cholesteryl 3-Acetate
Reduction: 19-Hydroxy Cholesterol
Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
19-Hydroxy Cholesteryl 3-Acetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 19-Hydroxy Cholesteryl 3-Acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in cholesterol metabolism, such as acyl-CoA: cholesterol acyltransferase (ACAT) and cholesterol oxidase.
Pathways Involved: It can influence pathways related to cholesterol biosynthesis and degradation, impacting cellular cholesterol levels and membrane composition.
Vergleich Mit ähnlichen Verbindungen
Cholesteryl Acetate: Similar in structure but lacks the hydroxyl group at the 19th position.
19-Hydroxy Cholesterol: Similar but lacks the acetate group at the 3rd position.
Uniqueness: 19-Hydroxy Cholesteryl 3-Acetate is unique due to the presence of both the hydroxyl group at the 19th position and the acetate group at the 3rd position. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C29H48O3 |
|---|---|
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
[(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
InChI-Schlüssel |
ZUYKAEVLUWUNMD-KVHJHAPGSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)


![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)



![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)




![Thieno[3,2-b]furan-5-ylmethanamine](/img/structure/B12049207.png)
